Fananserin

Description

RN & structure given in first source

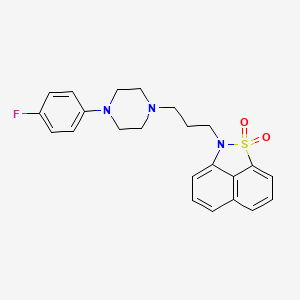

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIGHGMPMUCLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046743 | |

| Record name | Fananserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127625-29-0 | |

| Record name | Fananserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fananserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fananserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fananserin: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fananserin (RP 62203) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors. This technical guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical and clinical data. This compound exhibits high affinity for both 5-HT2A and D4 receptors, with significantly lower affinity for other receptors such as dopamine D2, histamine H1, and alpha-1 adrenergic receptors. Its primary pharmacological effects are mediated through the blockade of these two key receptors implicated in various neuropsychiatric disorders. This document details the receptor binding profile, downstream signaling pathways, and functional outcomes associated with this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. While preclinical studies demonstrated potential therapeutic effects, particularly in modulating sleep architecture, clinical trials in schizophrenia did not show efficacy, leading to the discontinuation of its development.

Receptor Binding Affinity

This compound's mechanism of action is fundamentally defined by its high-affinity binding to and subsequent antagonism of 5-HT2A and dopamine D4 receptors. The binding affinities have been characterized through radioligand binding assays, with the key quantitative data summarized below.

| Receptor Target | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| 5-HT2A | [125I]AMI-K | Rat Frontal Cortex | 0.37 | 0.21 | [1] |

| Dopamine D4 | [3H]spiperone | Recombinant Human D4 (CHO cells) | 2.93 | - | [1] |

| Dopamine D2 | [3H]spiperone | Rat Striatum | 726 | - | [1] |

| Histamine H1 | - | Guinea-pig Cerebellum | - | 13 | [1] |

| α1-Adrenergic | - | Rat Thalamus | - | 14 | [1] |

| 5-HT1A | - | - | Low Affinity | - | |

| 5-HT3 | - | - | Very Low Affinity | - |

Signaling Pathways

This compound's antagonism of 5-HT2A and D4 receptors interrupts their respective downstream signaling cascades.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/G11-protein coupled receptor. Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound is expected to inhibit these downstream signaling events.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a Gi/o-protein coupled receptor. Its activation by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D4 receptor, this compound prevents this dopamine-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.

Experimental Protocols

The following sections outline the methodologies for the key experiments that have characterized this compound's mechanism of action.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity of this compound for various receptors.

Protocol for 5-HT2A Receptor Binding:

-

Tissue: Rat frontal cortex.

-

Radioligand: [125I]AMI-K.

-

Procedure: Membranes from the rat frontal cortex were incubated with a fixed concentration of [125I]AMI-K and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of a known 5-HT2A antagonist. Following incubation, the mixture was filtered to separate bound from free radioligand, and the radioactivity of the filter-bound complex was quantified.

-

Data Analysis: Competition binding curves were generated to calculate the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.

Protocol for Dopamine D4 Receptor Binding:

-

Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human dopamine D4 receptor.

-

Radioligand: [3H]spiperone.

-

Procedure: Membranes from the engineered CHO cells were incubated with [3H]spiperone and a range of this compound concentrations. Non-specific binding was determined using a high concentration of a non-labeled dopamine antagonist. The separation and quantification steps were similar to the 5-HT2A binding assay.

-

Data Analysis: The Ki value was determined from the IC50 value obtained from the competition binding curve.

In Vitro Functional Assay: Inositol Phosphate Formation

This assay assesses the functional antagonism of the 5-HT2A receptor by measuring a key downstream second messenger.

Protocol:

-

Tissue: Rat cortical slices.

-

Procedure: The cortical slices were pre-incubated with [3H]inositol to label the cellular phosphoinositide pools. The slices were then stimulated with a 5-HT2A agonist in the presence of varying concentrations of this compound. The reaction was stopped, and the accumulated [3H]inositol phosphates were extracted and quantified by ion-exchange chromatography.

-

Expected Outcome: As a 5-HT2A antagonist, this compound would be expected to inhibit the agonist-induced accumulation of inositol phosphates in a dose-dependent manner.

In Vivo Preclinical Models

Mescaline-Induced Head Twitch Response in Mice:

-

Model: The head-twitch response (HTR) in mice is a behavioral model used to assess 5-HT2A receptor agonism.

-

Procedure: Mice were administered this compound at various doses prior to the administration of the 5-HT2A agonist mescaline. The frequency of head twitches was then observed and recorded over a specified period.

-

Expected Outcome: this compound, as a 5-HT2A antagonist, was expected to dose-dependently reduce the frequency of mescaline-induced head twitches.

Sleep Studies in Rats:

-

Model: Electroencephalogram (EEG) recordings in rats were used to assess the effects of this compound on sleep architecture.

-

Procedure: Rats were surgically implanted with EEG and electromyography (EMG) electrodes. Following a recovery period, they were administered this compound or vehicle, and their sleep-wake patterns were recorded and analyzed for changes in the duration and stages of sleep, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

-

Observed Effect: this compound was found to increase the duration of deep NREM sleep at the expense of wakefulness in a dose-dependent manner, starting at a dose of 0.5 mg/kg administered orally.

Clinical Development and Outcomes

This compound was investigated as a potential antipsychotic for the treatment of schizophrenia, based on the hypothesis that combined 5-HT2A and D4 receptor antagonism could be beneficial. However, a double-blind, placebo-controlled study in patients with schizophrenia did not demonstrate efficacy. The total Positive and Negative Syndrome Scale (PANSS) score in patients treated with this compound did not show a statistically significant improvement compared to placebo. While the safety profile was generally good, the lack of efficacy led to the discontinuation of its clinical development for this indication.

Conclusion

This compound's mechanism of action is characterized by its potent and selective antagonism of 5-HT2A and dopamine D4 receptors. This dual antagonism translates to the inhibition of Gq/11- and Gi/o-mediated signaling pathways, respectively. While preclinical studies demonstrated pharmacological activity, such as the modulation of sleep patterns, these findings did not translate into clinical efficacy for the treatment of schizophrenia. The data and methodologies presented in this guide provide a comprehensive understanding of the pharmacological profile of this compound for researchers and professionals in the field of drug development.

References

Fananserin: A Technical Whitepaper on its Dopamine D4 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fananserin (RP-62203) is a naphthosultam derivative initially developed as a potent 5-HT2A receptor antagonist. Subsequent research revealed its high affinity and selectivity for the human dopamine D4 receptor, positioning it as a potential atypical antipsychotic. This document provides a comprehensive technical overview of this compound's pharmacological profile as a dopamine D4 receptor antagonist. It includes a detailed summary of its binding affinity, a description of its mechanism of action, and standardized protocols for key in vitro assays. The information presented is intended to serve as a resource for researchers in neuropharmacology and drug development investigating the therapeutic potential of D4 receptor modulation. Despite its promising preclinical profile, the clinical development of this compound was discontinued due to a lack of efficacy in Phase II trials.

Pharmacological Profile of this compound

This compound is characterized by its high affinity for the human dopamine D4 receptor, with a significantly lower affinity for the dopamine D2 receptor, a key differentiator from many typical and some atypical antipsychotics.[1][2] This selectivity suggested a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects, which are commonly associated with D2 receptor blockade.[3] The drug also exhibits very high affinity for the serotonin 5-HT2A receptor, contributing to its classification as a D4/5-HT2A antagonist.[1][2]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors. This data is crucial for understanding its selectivity profile and potential off-target effects.

| Receptor Target | Ligand/Assay | Species/Tissue | Ki (nM) | IC50 (nM) |

| Dopamine D4 | [3H]Spiperone | Recombinant human | 2.93 | |

| Dopamine D2 | [3H]Spiperone | Rat striatum | 726 | |

| Dopamine D1 | >1000 | |||

| Dopamine D3 | >100 | |||

| Serotonin 5-HT2A | Rat | 0.37 | ||

| Serotonin 5-HT1A | Low affinity | |||

| Serotonin 5-HT3 | Very low affinity | |||

| α1-Adrenergic | Rat thalamus | 4.3 | ||

| Histamine H1 | Guinea-pig cerebellum | 13 | ||

| Muscarinic M1 | 50 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).

This compound acts as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of dopamine-mediated signaling is the basis of its potential therapeutic effects.

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D4 receptor and the antagonistic action of this compound.

References

Fananserin's Affinity for the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fananserin's binding affinity for the serotonin 2A (5-HT2A) receptor. This compound (RP-62203) is a potent antagonist at both the 5-HT2A and dopamine D4 receptors.[1] It has been investigated for its potential antipsychotic and sedative effects.[1] This document details the quantitative binding affinity data, the experimental protocols used to determine these values, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound at the 5-HT2A Receptor

The binding affinity of this compound for the 5-HT2A receptor has been determined through various radioligand binding assays. The data consistently demonstrates a high affinity of this compound for this receptor subtype. The following table summarizes the key quantitative data from published studies.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.37 nM | Rat | Not Specified | [2][3][4] |

| Ki | 0.26 nM | Rat Brain | [3H]-ketanserin | |

| IC50 | 0.21 nM | Rat Frontal Cortex | [125I]AMIK | |

| IC50 | 7.76 nM | In vitro (Inositol Phosphate Formation) | Not Applicable |

Note: Ki (inhibitory constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocol: Radioligand Binding Assay for this compound at the 5-HT2A Receptor

The following protocol is a representative methodology for determining the binding affinity of this compound for the 5-HT2A receptor using a competitive radioligand binding assay with [3H]-ketanserin.

1. Materials and Reagents:

-

Receptor Source: Membranes prepared from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor (e.g., CHO cells).

-

Radioligand: [3H]-ketanserin (specific activity ~60-90 Ci/mmol).

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone or unlabeled ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Polyethyleneimine (PEI): 0.3-0.5% solution for pre-soaking filters to reduce non-specific binding.

2. Membrane Preparation (from rat frontal cortex):

-

Dissect the frontal cortex from rats on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

3. Binding Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]-ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, [3H]-ketanserin, and membrane preparation.

-

Competition Binding: this compound dilution, [3H]-ketanserin, and membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: 5-HT2A Receptor Signaling Pathway.

The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/G11 pathway. Upon activation by an agonist like serotonin, the receptor activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses. This compound, as an antagonist, blocks the initial activation of this cascade by preventing serotonin from binding to the receptor.

Caption: Radioligand Binding Assay Workflow.

This diagram outlines the key steps involved in a typical radioligand binding assay to determine the affinity of a compound like this compound for its target receptor. The process begins with the preparation of the receptor source and reagents, followed by the binding experiment itself, and concludes with data analysis to quantify the binding affinity.

This technical guide provides a comprehensive overview of this compound's interaction with the 5-HT2A receptor, offering valuable data and methodological insights for researchers in pharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The naphtosultam derivative RP 62203 (this compound) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Fananserin (RP-62203): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fananserin (RP-62203) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2] Developed as a potential antipsychotic agent, its unique receptor binding profile, characterized by high affinity for 5-HT2A and D4 receptors with markedly lower affinity for the dopamine D2 receptor, distinguished it from typical and other atypical antipsychotics.[3][4] Despite a promising preclinical profile suggesting potential efficacy in treating schizophrenia with a reduced risk of extrapyramidal side effects, clinical trials yielded disappointing results, ultimately leading to the discontinuation of its development.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed methodologies for the assays used in its characterization.

Introduction

This compound, with the chemical name 2-(3-(4-(p-Fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide, is a naphthosultam derivative. It emerged from research aimed at developing novel antipsychotics with an improved side-effect profile compared to existing treatments. The primary hypothesis behind its development was that combined 5-HT2A and D4 receptor antagonism, without significant D2 receptor blockade, could achieve antipsychotic efficacy while avoiding the motor side effects associated with D2 antagonism.

Mechanism of Action

This compound functions as a competitive antagonist at both the 5-HT2A and dopamine D4 receptors. By binding to these receptors, it blocks the downstream signaling typically initiated by the endogenous ligands, serotonin and dopamine, respectively.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Antagonism by this compound blocks serotonin-induced activation of this pathway, thereby inhibiting the production of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the subsequent release of intracellular calcium and activation of protein kinase C (PKC).

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a Gi/o-coupled GPCR. This compound's antagonism of the D4 receptor blocks dopamine-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

Pharmacological Data

The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors.

| Receptor Target | Species | Ki (nM) | Reference |

| 5-HT2A | Rat | 0.37 | |

| 5-HT2A | Human | 0.26 | |

| Dopamine D4 | Human | 2.93 | |

| Dopamine D2 | Rat | 726 | |

| α1-Adrenergic | Rat | 38 | |

| Histamine H1 | Guinea Pig | 13-25 | |

| 5-HT1A | - | 70 |

Functional Activity

The functional antagonist activity of this compound is presented in the table below.

| Assay | System | IC50 (nM) | Reference |

| 5-HT-induced inositol phosphate formation | In vitro | 7.76 | |

| [125I]AMIK displacement from 5-HT2 receptors | Rat frontal cortex | 0.21 | |

| Mescaline-induced head twitches | In vivo (rats) | ED50 = 1 mg/kg (oral) |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Antagonistic action of this compound on 5-HT2A and Dopamine D4 signaling pathways.

Experimental Workflow: Radioligand Binding Assay

References

Fananserin: A Technical History of Discovery and Development

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

Fananserin (RP-62203) is a naphthosultam derivative identified in the early 1990s as a potent and selective antagonist of the serotonin 5-HT2A receptor. Subsequent research revealed its high affinity for the dopamine D4 receptor, with markedly lower affinity for the D2 receptor subtype, a profile that suggested potential as an atypical antipsychotic with a reduced risk of extrapyramidal side effects. Developed by Rhône-Poulenc Rorer, this compound progressed through preclinical and Phase I clinical trials, demonstrating a favorable safety profile in healthy volunteers and schizophrenia patients. However, its development was ultimately discontinued due to a lack of efficacy in a Phase II clinical trial for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual discontinuation of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and development workflow.

Discovery and Preclinical Development

Synthesis and Initial Screening

This compound, chemically known as 2-(3-(4-(p-Fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide, emerged from a series of 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides synthesized and screened for 5-HT2 receptor affinity. The initial discovery was reported by Malleron et al. in the Journal of Medicinal Chemistry in 1991. The core structure was designed to explore novel scaffolds for potent and selective 5-HT2 antagonists.

Note: Despite extensive literature searches, the detailed, step-by-step chemical synthesis protocol from the primary literature or associated patents could not be obtained. The synthesis generally involves the alkylation of the naphthosultam core with a suitable aminoalkyl halide side chain.

In Vitro Pharmacology: Receptor Binding Profile

This compound is characterized by its high affinity for 5-HT2A and D4 receptors. The binding affinities for this compound and its selectivity over other key CNS receptors are summarized in the table below. This profile distinguished it from first-generation antipsychotics, which primarily target D2 receptors.

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor Subtype | Species/System | Ki (nM) | IC50 (nM) | Reference Radioligand | Reference |

| 5-HT2A | Rat | 0.37 | 0.21 | [125I]AMIK | [1] |

| Dopamine D4 | Human (recombinant) | 2.93 | - | [3H]Spiperone | [2][3] |

| Histamine H1 | Guinea Pig | - | 13 | - | [1] |

| α1-Adrenergic | Rat | - | 14 | - | [1] |

| Dopamine D2 | Rat | 726 | - | - | |

| 5-HT1A | - | Lower Affinity | - | - | |

| 5-HT3 | - | Very Low Affinity | - | - |

Preclinical In Vivo Pharmacology

This compound's in vivo activity was assessed in several animal models predictive of antipsychotic and other CNS effects. These studies confirmed its antagonist activity at central 5-HT2A receptors and suggested potential antipsychotic efficacy.

Table 2: Summary of In Vivo Preclinical Studies of this compound

| Animal Model | Species | Effect | Potency (ED50) / Dose | Route of Administration | Reference |

| Mescaline-Induced Head Twitches | Mouse | Antagonism of head twitches | 0.4 mg/kg | p.o. | |

| Apomorphine-Induced Climbing | Mouse | Blockade of climbing behavior | 48 mg/kg | p.o. | |

| Amphetamine-Induced Cognitive Perseveration | Monkey | Blockade of perseveration | 0.5 mg/kg | s.c. | |

| Phencyclidine-Induced Psychomotor Effects | Rat | Antagonism of effects | 2.5 mg/kg | p.o. | |

| Deep NREM Sleep | Rat | Increased duration | 0.5 - 4 mg/kg | p.o. |

Mechanism of Action and Signaling Pathways

This compound's pharmacological profile is defined by its antagonist action at two key G-protein coupled receptors (GPCRs): the 5-HT2A receptor, which couples primarily through Gq/11, and the dopamine D4 receptor, which couples through Gi/o.

5-HT2A Receptor Antagonism

By blocking the 5-HT2A receptor, this compound prevents the binding of endogenous serotonin. This inhibits the Gq/11 protein-mediated signaling cascade, which involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Dopamine D4 Receptor Antagonism

As an antagonist at the D4 receptor, this compound blocks the effects of dopamine. This prevents the activation of the associated Gi/o protein, which normally inhibits adenylyl cyclase. By blocking this inhibition, this compound prevents the dopamine-mediated decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A (PKA).

Clinical Development

This compound underwent several Phase I studies in healthy volunteers and patients with schizophrenia, followed by a Phase II efficacy study.

Phase I Studies

A total of eight Phase I studies were conducted: seven in 183 healthy volunteers and one "bridging" study in 26 patients with schizophrenia. These studies established the safety and tolerability profile of this compound. The maximum tolerated single dose in healthy volunteers was found to be significantly lower than what could be tolerated by patients with schizophrenia under multiple-dosing titration schedules. The primary dose-limiting adverse event was orthostatic hypotension.

The bridging study in patients with schizophrenia explored three different dose-titration regimens to identify a well-tolerated rate of administration.

Table 3: Titration Regimens in the this compound Phase I Bridging Study

| Titration Regimen | Target Dose | Titration Schedule | Duration to Max Dose | Outcome | Reference |

| Rapid | 600 mg/day | 200 mg increase every 3 days | 8 days | Poorly tolerated; resulted in hypotension in 3 of 6 patients. | |

| Intermediate | 600 mg/day | 100 mg increase every 2 days | 10 days | Well-tolerated; transient mild hypotension in 2 of 10 patients. | |

| Slow | 600 mg/day | 100 mg increase every 3 days | 16 days | Well-tolerated. |

Note: A comprehensive table of human pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) from these Phase I studies is not available in the published literature. However, it was noted that at a steady-state dose of 300 mg twice daily, the mean trough plasma concentration was 207 ng/ml (SD=126).

Phase II Efficacy Study in Schizophrenia

A double-blind, placebo-controlled, multicenter Phase II study was conducted to assess the efficacy of this compound in treating the symptoms of schizophrenia.

Table 4: Protocol Summary for the Phase II Study of this compound in Schizophrenia

| Parameter | Description |

| Objective | To assess the efficacy of this compound on the symptoms of schizophrenia. |

| Design | Double-blind, placebo-controlled, randomized (2:1 this compound to placebo). |

| Patient Population | 97 hospitalized patients (men and women, 18-60 years old) with a DSM-IV diagnosis of schizophrenia. |

| Key Inclusion Criteria | Total PANSS score ≥ 70; Clinical Global Impression (CGI) of at least "moderately ill". |

| Key Exclusion Criteria | Hospitalization for > 3 months prior to randomization; history of substance abuse; confounding medical conditions. |

| Treatment | This compound or placebo for 28 days. |

| Dosing | Started at 50 mg b.i.d., with an 8-day escalation period to a target dose of 250 mg b.i.d. (500 mg/day). |

| Primary Outcome | Change from baseline in the total Positive and Negative Syndrome Scale (PANSS) score. |

| Secondary Outcomes | CGI score, PANSS subscores, Brief Psychiatric Rating Scale (BPRS) total score. |

The results of this study were disappointing. There was no statistically significant difference between the this compound and placebo groups on the primary outcome measure. The mean decrease in the total PANSS score from baseline was 4.2 points for the this compound group, compared to a 6.7-point decrease for the placebo group. No significant differences were observed on any of the secondary efficacy measures. While the safety profile was good and extrapyramidal symptoms did not worsen, the lack of efficacy led to the discontinuation of this compound's development for schizophrenia.

Experimental Protocols

In Vitro Receptor Binding Assays (General Protocol)

-

Dopamine D4 Receptor Binding Assay:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human dopamine D4 receptor.

-

Radioligand: [3H]Spiperone, used at a concentration near its Kd value.

-

Procedure: In a 96-well plate format, membranes are incubated with [3H]Spiperone and varying concentrations of this compound (or a reference compound).

-

Incubation: Typically for 60-90 minutes at room temperature to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: Competition binding curves are generated to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like (+)-butaclamol.

-

-

5-HT2A Receptor Binding Assay:

-

Receptor Source: Membranes prepared from rat frontal cortex, a region with high 5-HT2A receptor density.

-

Radioligand: [3H]Ketanserin or [125I]AMIK.

-

Procedure: Similar to the D4 assay, involving incubation of membranes, radioligand, and competitor in a buffer solution.

-

Analysis: Data are analyzed as described above to determine the Ki of this compound for the 5-HT2A receptor.

-

In Vivo Behavioral Assays

-

Apomorphine-Induced Climbing in Mice:

-

Principle: The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which can be antagonized by dopamine receptor blockers.

-

Procedure: Mice are pre-treated with vehicle or varying oral doses of this compound. After a set pre-treatment time (e.g., 60 minutes), mice are administered a subcutaneous injection of apomorphine (e.g., 1.0-2.5 mg/kg).

-

Observation: Mice are placed in wire mesh-lined cages, and climbing behavior is scored at regular intervals for a defined period (e.g., 30 minutes). Scoring is based on the position of the mouse's paws on the cage wall.

-

Analysis: The dose of this compound that produces a 50% reduction in the climbing response (ED50) is calculated.

-

-

Mescaline-Induced Head Twitch Response in Mice:

-

Principle: The 5-HT2A agonist mescaline induces a rapid, side-to-side head movement (head twitch), which is a behavioral proxy for 5-HT2A receptor activation. This response is blocked by 5-HT2A antagonists.

-

Procedure: Similar to the climbing assay, mice are pre-treated with vehicle or varying oral doses of this compound. Subsequently, they are challenged with an injection of mescaline.

-

Observation: The number of head twitches is counted over a specified observation period.

-

Analysis: The ED50 for the inhibition of the head twitch response is determined.

-

Developmental Workflow and Discontinuation

The development of this compound followed a conventional pharmaceutical pipeline. The decision to terminate the program was based on a clear "no-go" signal from the Phase II clinical trial data.

Conclusion

This compound represents a case study in the development of a mechanistically novel antipsychotic candidate. Its discovery was based on a rational drug design approach targeting the 5-HT2A receptor, with the subsequent identification of its potent D4 antagonism offering a compelling hypothesis for atypical antipsychotic action. While the compound demonstrated a good safety and tolerability profile throughout its early clinical development, the pivotal Phase II study failed to demonstrate efficacy in treating the symptoms of schizophrenia. The results of the this compound program underscored the challenge of translating promising preclinical pharmacology and novel mechanisms of action into clinical efficacy, and contributed to the ongoing debate about the therapeutic relevance of selective D4 receptor antagonism in psychosis.

References

- 1. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]

- 2. The naphtosultam derivative RP 62203 (this compound) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A bridging study of this compound in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Fananserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fananserin (RP-62203) is a potent and selective antagonist with high affinity for the serotonin 2A (5-HT2A) and dopamine D4 receptors. It exhibits lower to moderate affinity for α1-adrenergic, histamine H1, and dopamine D2 receptors. Preclinical studies have demonstrated its efficacy in animal models suggestive of antipsychotic and anxiolytic activity, as well as its ability to enhance non-rapid eye movement (NREM) sleep. However, clinical trials in patients with schizophrenia have not shown significant antipsychotic efficacy compared to placebo. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinities, in vitro and in vivo pharmacology, and a summary of clinical findings. Detailed methodologies for key experimental procedures and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Receptor Binding Affinity

This compound's primary mechanism of action is characterized by its high-affinity antagonism of 5-HT2A and dopamine D4 receptors. The binding affinities, expressed as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, are summarized in the tables below.

Table 1: this compound Receptor Binding Affinities (Ki values)

| Receptor | Species | Ki (nM) | Reference |

| 5-HT2A | Rat | 0.37 | [1][2][3] |

| 5-HT2A | Human | 0.26 | [4] |

| Dopamine D4 | Human | 2.93 | [1] |

| Dopamine D2 | Rat | 726 | |

| Histamine H1 | - | 25 | |

| α1-adrenergic | - | 38 | |

| 5-HT1A | - | 70 |

Table 2: this compound Receptor Binding Affinities (IC50 values)

| Receptor | Tissue/Cell Line | IC50 (nM) | Reference |

| 5-HT2 | Rat Frontal Cortex | 0.21 | |

| α1-adrenoceptors | Rat Thalamus | 14 | |

| Histamine H1 | Guinea-pig Cerebellum | 13 |

In Vitro Pharmacology

Functional Antagonism at the 5-HT2A Receptor

This compound acts as a functional antagonist at the 5-HT2A receptor. This has been demonstrated through its ability to inhibit the formation of inositol phosphates, a key downstream signaling event following 5-HT2A receptor activation. In vitro studies have shown that this compound inhibits 5-HT-evoked inositol phosphate formation with an IC50 value of 7.76 nM.

In Vivo Pharmacology

Effects on Sleep Architecture

Oral administration of this compound in rats (0.5-4 mg/kg) dose-dependently increases the duration of deep NREM sleep, primarily at the expense of wakefulness.

Antipsychotic-like and Anxiolytic-like Activity

Preclinical studies in animal models suggest potential antipsychotic and anxiolytic effects of this compound:

-

Apomorphine-induced climbing in mice: this compound blocked apomorphine-induced climbing with a median effective oral dose (ED50) of 48 mg/kg. This test is a common screening model for antipsychotic activity.

-

Amphetamine-induced cognitive perseveration in monkeys: At a dose of 0.5 mg/kg (subcutaneous), this compound blocked amphetamine-induced cognitive perseveration.

-

Phencyclidine (PCP)-induced psychomotor effects in rats: this compound antagonized the psychomotor effects of PCP at an oral dose of 2.5 mg/kg.

-

Elevated plus-maze test in mice: this compound demonstrated potent activity in the elevated plus-maze, a model predictive of anxiolytic activity, with a minimal effective oral dose of 0.25 mg/kg.

-

Mescaline-induced head twitches: As a potent 5-HT2A antagonist, this compound antagonizes mescaline-induced head twitches in rodents.

Clinical Trials

A double-blind, placebo-controlled study was conducted in 97 patients with schizophrenia to assess the efficacy of this compound. Patients received up to 250 mg twice daily for 28 days. The study failed to show a significant difference between this compound and placebo in the primary outcome measure, the total Positive and Negative Syndrome Scale (PANSS) score. The mean decrease in the total PANSS score was 4.2 points for the this compound group and 6.7 points for the placebo group. While the drug was generally well-tolerated, with orthostatic hypotension being the main adverse event at higher doses, the lack of efficacy led to the discontinuation of its development for schizophrenia.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like this compound to its target receptors.

Inositol Phosphate Formation Assay (General Protocol)

This protocol describes the general method for assessing the functional antagonist activity of this compound at Gq-coupled receptors like 5-HT2A.

Signaling Pathways

5-HT2A Receptor Signaling Pathway

This compound's antagonism of the 5-HT2A receptor blocks the Gq/11-protein coupled signaling cascade, which is initiated by serotonin binding.

Dopamine D4 Receptor Signaling Pathway

As an antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, a key feature of D2-like receptor signaling, including the D4 receptor.

References

Fananserin's Receptor Selectivity Profile: A Focus on Dopamine D4 versus D2 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the dopamine D4 and D2 receptor selectivity of Fananserin (also known as RP 62203). This compound, a naphtosultam derivative, has been a subject of interest due to its high affinity for the dopamine D4 receptor, a potential target for novel antipsychotic medications. This document compiles quantitative binding data, outlines detailed experimental methodologies for receptor binding assays, and presents visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Binding Affinity Data

This compound exhibits a notable selectivity for the human dopamine D4 receptor over the rat dopamine D2 receptor. The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The available data for this compound's binding affinity are summarized in the table below.

| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D4) | Reference |

| This compound | Human Dopamine D4 | [³H]spiperone | 2.93 | ~248-fold | [1] |

| This compound | Rat Dopamine D2 | [³H]spiperone | 726 | [1][2] | |

| This compound | Recombinant Dopamine D4 | [³H]this compound | 0.725 (KD) | [1] |

Note: The selectivity is calculated as the ratio of the Ki for the D2 receptor to the Ki for the D4 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for dopamine D2 and D4 receptors is performed using a competitive radioligand binding assay. The following is a generalized, detailed protocol representative of the methodology used in such studies.

2.1. Objective

To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor and the rat dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand from these receptors.

2.2. Materials

-

Cell Membranes:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human dopamine D4 receptor.[1]

-

Membrane preparations from rat striatum, which is rich in dopamine D2 receptors.

-

-

Radioligand: [³H]spiperone, a high-affinity antagonist for both D2 and D4 receptors.

-

Test Compound: this compound (RP 62203).

-

Non-specific Binding Control: A high concentration of a non-labeled ligand, such as 10 µM haloperidol or butaclamol, to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A liquid that fluoresces when it absorbs the energy from the radioactive decay of tritium.

-

Instrumentation:

-

Liquid scintillation counter for measuring radioactivity.

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters (e.g., Whatman GF/B).

-

2.3. Procedure

-

Membrane Preparation:

-

Cultured cells expressing the D4 receptor are harvested and homogenized in ice-cold buffer.

-

Rat striata are dissected and homogenized.

-

The homogenates are centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.

-

Total Binding Wells: Contain the cell membrane preparation, [³H]spiperone (at a concentration close to its Kd, e.g., 0.5 nM), and assay buffer.

-

Non-specific Binding Wells: Contain the cell membrane preparation, [³H]spiperone, and a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).

-

Competition Wells: Contain the cell membrane preparation, [³H]spiperone, and varying concentrations of this compound (typically a serial dilution covering a wide range, e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: The assay plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration:

-

Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

The filters are placed in scintillation vials, and a scintillation cocktail is added.

-

The vials are then placed in a liquid scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) retained on each filter.

-

2.4. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow Visualizations

3.1. Dopamine D2 and D4 Receptor Signaling Pathways

Both D2 and D4 receptors belong to the D2-like family of dopamine receptors and are G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o class of G proteins. Activation of these receptors by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other signaling molecules, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: Simplified signaling pathway for dopamine D2 and D4 receptors.

3.2. Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound for D4 versus D2 receptors involves a series of well-defined steps, from preparing the necessary biological materials to analyzing the final data.

Caption: Workflow for determining this compound's D4 vs. D2 receptor selectivity.

Discussion and Conclusion

The data presented clearly demonstrate that this compound is a potent antagonist at the human dopamine D4 receptor with a Ki value in the low nanomolar range. In contrast, its affinity for the rat dopamine D2 receptor is significantly lower, with a Ki in the high nanomolar range. This results in a selectivity ratio of approximately 250-fold in favor of the D4 receptor. This pronounced selectivity has been a key point of interest in the development of atypical antipsychotics, as it was hypothesized that D4 receptor antagonism might be associated with antipsychotic efficacy without the extrapyramidal side effects commonly seen with D2 receptor antagonists.

However, it is important to note that the clinical development of this compound was discontinued due to a lack of efficacy in a Phase II trial for schizophrenia. This outcome suggests that selective D4 receptor antagonism, even when combined with potent 5-HT2A antagonism, may not be sufficient to produce a robust antipsychotic effect.

Despite its clinical outcome, this compound remains a valuable pharmacological tool for researchers studying the function of the dopamine D4 receptor. Its high selectivity allows for the targeted investigation of D4-mediated effects both in vitro and in vivo. The experimental protocols and data presented in this guide provide a foundational resource for such investigations.

References

In Vitro Characterization of Fananserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fananserin (RP-62203) is a potent antagonist with high affinity for the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2] It exhibits selectivity for these primary targets over other receptors, such as the dopamine D2 receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinities, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.

Introduction

This compound is a naphthosultam derivative that has been investigated for its potential antipsychotic effects.[1] Its mechanism of action is primarily attributed to its potent antagonism of 5-HT2A and dopamine D4 receptors. Understanding the in vitro characteristics of this compound is crucial for elucidating its therapeutic potential and guiding further drug development efforts. This document summarizes the key in vitro data and provides detailed methodologies for its characterization.

Binding Affinity Profile

This compound's affinity for various neurotransmitter receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: this compound Binding Affinities for Primary Targets

| Receptor | Species | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | Rat | [3H]Ketanserin | Cerebral Cortex | 0.05 | |

| Dopamine D4 | Human | [3H]Spiperone | Recombinant CHO Cells | 2.93 |

Table 2: this compound Binding Affinities for Secondary Targets

| Receptor | Species | Radioligand | Tissue/Cell Line | Ki/IC50 (nM) | Reference |

| Dopamine D2 | Rat | [3H]Spiperone | Striatum | 726 | |

| α1-Adrenergic | - | - | - | 4.3 (IC50) | |

| Histamine H1 | - | - | - | - | |

| 5-HT1A | - | - | - | Lower affinity | |

| Muscarinic M1 | - | - | - | 50 (IC50) |

Functional Activity

This compound acts as a potent antagonist at the 5-HT2A receptor. This functional activity has been demonstrated through inositol phosphate formation assays.

Table 3: Functional Antagonist Activity of this compound

| Assay | Receptor | Agonist | Tissue | IC50 (nM) | Reference |

| Inositol Phosphate Formation | 5-HT2A | 5-HT | Neonatal Rat Cortical Slices | 7.76 |

Experimental Protocols

Radioligand Binding Assays

These protocols describe the general methodology used to determine the binding affinity of this compound for the 5-HT2A and Dopamine D4 receptors.

Experimental Workflow for Radioligand Binding Assays

4.1.1. 5-HT2A Receptor Binding Assay

-

Source: Rat cerebral cortex membranes.

-

Radioligand: [3H]Ketanserin.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Procedure:

-

Prepare cerebral cortex membranes by homogenization and centrifugation.

-

Incubate membrane aliquots with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin).

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

4.1.2. Dopamine D4 Receptor Binding Assay

-

Source: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human dopamine D4 receptor.

-

Radioligand: [3H]Spiperone.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Procedure:

-

Harvest CHO cells expressing the D4 receptor and prepare cell membranes.

-

Incubate the membranes with a fixed concentration of [3H]Spiperone and a range of concentrations of this compound.

-

Define non-specific binding using a high concentration of a non-labeled dopamine antagonist (e.g., haloperidol).

-

Incubate the mixture until equilibrium is reached.

-

Separate bound and free radioligand by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound radioactivity by liquid scintillation counting.

-

Analyze the data to determine the IC50 and Ki values.

-

Inositol Phosphate Formation Assay

This functional assay measures the ability of this compound to antagonize 5-HT-induced activation of the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway and subsequent phospholipase C (PLC) activation.

Experimental Workflow for Inositol Phosphate Assay

-

Tissue: Cortical slices from neonatal rats.

-

Labeling Agent: [3H]-myo-inositol.

-

Procedure:

-

Prepare cortical slices from neonatal rats and label them by incubation with [3H]-myo-inositol to incorporate it into membrane phosphoinositides.

-

Wash the slices to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the slices in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

Incubate the slices with a fixed concentration of 5-HT (agonist) in the presence of varying concentrations of this compound.

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

-

Plot the inhibition of 5-HT-stimulated inositol phosphate formation against the concentration of this compound to determine the IC50 value.

-

Signaling Pathways

This compound exerts its effects by antagonizing the 5-HT2A and Dopamine D4 receptors, thereby blocking their respective downstream signaling cascades.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Antagonism by this compound blocks the activation of this pathway.

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor is a D2-like GPCR that couples to Gi/o proteins. This compound's antagonism inhibits the downstream effects of D4 receptor activation.

Conclusion

This compound is a potent and selective antagonist of the 5-HT2A and Dopamine D4 receptors, as demonstrated by in vitro binding and functional assays. Its high affinity for these targets and its ability to block their downstream signaling pathways form the basis of its pharmacological profile. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of neuropsychopharmacology and drug development. Further in vitro studies could explore the kinetics of this compound's binding and its potential for biased agonism at its target receptors.

References

Fananserin's Effects on Neuronal Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fananserin (RP-62203) is a potent antagonist with high affinity for both the serotonin 5-HT2A and dopamine D4 receptors.[1][2] Initially investigated for the treatment of schizophrenia, its unique pharmacological profile provides a valuable tool for dissecting the roles of these two key receptors in neuronal signaling.[1][3] This technical guide offers a comprehensive overview of this compound's effects on neuronal signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Pharmacological Profile of this compound

This compound exhibits a distinct binding affinity profile, showing high potency for 5-HT2A and D4 receptors, with significantly lower affinity for other receptors such as D2, H1, α1, and 5-HT1A.[4] This selectivity makes it a valuable research tool for isolating the effects of 5-HT2A and D4 receptor blockade.

Quantitative Data: Receptor Binding Affinities and Functional Activity

The following tables summarize the key quantitative data for this compound's interaction with various neuronal receptors and its functional antagonism.

| Receptor | Ligand | Tissue/System | K_i_ (nM) | Reference(s) |

| 5-HT2A | This compound | Rat Cortex | 0.37 | |

| Dopamine D4 | This compound | Human Recombinant | 2.93 | |

| Dopamine D2 | This compound | Rat Striatum | 726 | |

| Histamine H1 | This compound | Guinea-pig Cerebellum | 13 (IC50) | |

| α1-Adrenergic | This compound | Rat Thalamus | 14 (IC50) | |

| 5-HT1A | This compound | - | Lower Affinity | |

| 5-HT3 | This compound | - | Very Low Affinity |

| Functional Assay | Effect | IC50 (nM) | Reference(s) |

| Inositol Phosphate Formation (5-HT induced) | Inhibition | 7.76 |

Neuronal Signaling Pathways Modulated by this compound

This compound's primary mechanism of action involves the blockade of two distinct G-protein coupled receptor (GPCR) signaling pathways: the Gq-coupled 5-HT2A receptor and the Gi/o-coupled D4 receptor.

5-HT2A Receptor Antagonism and the Phosphoinositide Pathway

The 5-HT2A receptor is canonically coupled to the Gq family of G-proteins. Upon activation by serotonin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a potent 5-HT2A antagonist, blocks this cascade at its inception, preventing the generation of these second messengers and their downstream effects on neuronal excitability, gene expression, and synaptic plasticity.

Dopamine D4 Receptor Antagonism and the cAMP Pathway

The dopamine D4 receptor is coupled to the Gi/o family of G-proteins. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP is a crucial signaling molecule that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets involved in regulating neuronal function. By antagonizing the D4 receptor, this compound prevents this inhibitory signal, thereby leading to a relative increase in cAMP levels and PKA activity.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound on its primary targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i_) of this compound for 5-HT2A and D4 receptors.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor in a concentration-dependent manner.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat cortex for 5-HT2A, or CHO cells expressing human recombinant D4 receptors).

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A or [³H]spiperone for D4) and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The K_i_ value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor by measuring its ability to inhibit serotonin-induced inositol phosphate accumulation.

Principle: This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, in response to receptor stimulation.

General Protocol:

-

Cell Culture and Labeling: Culture cells expressing 5-HT2A receptors and label them with [³H]myo-inositol, which is incorporated into the cell membrane as PIP2.

-

Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of serotonin in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the inositol phosphate fractions using a scintillation counter.

-

Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of serotonin-stimulated phosphoinositide hydrolysis.

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of this compound at the D4 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.

Principle: This assay measures the intracellular levels of cAMP. Since the D4 receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist will block this inhibition.

General Protocol:

-

Cell Culture: Culture cells expressing D4 receptors.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with a fixed concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or luminescence-based).

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the blockade of dopamine-induced inhibition of cAMP accumulation.

Conclusion

This compound's potent and selective antagonism of 5-HT2A and D4 receptors makes it a critical tool for elucidating the complex signaling networks regulated by serotonin and dopamine in the central nervous system. Its inhibitory action on the Gq-mediated phosphoinositide pathway via 5-HT2A receptors and its blockade of the Gi-mediated inhibition of the cAMP pathway via D4 receptors highlight its distinct modulatory effects on key second messenger systems. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and neurobiological implications of targeting these important neuronal signaling pathways. While clinical trials of this compound for schizophrenia did not yield the expected efficacy, the compound remains an invaluable pharmacological probe for preclinical research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Fananserin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fananserin (also known as RP-62203) is a potent and selective antagonist for the serotonin 5-HT2A and dopamine D4 receptors.[1][2] It has been investigated for its potential as an antipsychotic agent, although clinical trials for schizophrenia yielded disappointing results.[1][3] this compound demonstrates minimal affinity for the dopamine D2 receptor, a primary target for many typical and atypical antipsychotics.[2] Its distinct pharmacological profile makes it a valuable tool for in vivo research aimed at elucidating the specific roles of 5-HT2A and D4 receptor systems in various physiological and pathological processes, including sleep, anxiety, and psychosis-related behaviors. These application notes provide detailed protocols for preparing and administering this compound in preclinical animal models and for evaluating its pharmacodynamic effects.

Mechanism of Action: this compound exerts its effects by competitively binding to and blocking the activation of 5-HT2A and D4 receptors. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC). This compound's antagonism at this receptor inhibits these downstream signaling events. The dopamine D4 receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound can modulate dopaminergic neurotransmission in brain regions where D4 receptors are expressed.

Quantitative Data Summary

The following table summarizes effective dosages of this compound from various in vivo preclinical studies.

| Animal Model | Effect | Route of Administration | Effective Dose | Citation |

| Rat | Increased duration of deep NREM sleep | Oral (p.o.) | 0.5 - 4 mg/kg | |

| Rat | Antagonism of phencyclidine's psychomotor effects | Oral (p.o.) | 2.5 mg/kg | |

| Rat | 5-HT2A receptor occupancy (frontal cortex) | Oral (p.o.) | 0.485 mg/kg (ED50) | |

| Rat | Antagonism of mescaline-induced head twitches | Oral (p.o.) | 1 mg/kg (ED50) | |

| Mouse | Anxiolytic activity (Elevated Plus-Maze) | Oral (p.o.) | 0.25 mg/kg (MED) | |

| Mouse | Blockade of apomorphine-induced climbing | Oral (p.o.) | 48 mg/kg (ED50) | |

| Monkey | Blockade of amphetamine-induced cognitive perseveration | Subcutaneous (s.c.) | 0.5 mg/kg | |

| ED50: Median Effective Dose; MED: Minimal Effective Dose |

Experimental Protocols

Protocol 1: In Vivo Formulation for Oral Gavage (Suspension)

This protocol details the preparation of this compound for oral administration in rodents. It is crucial to ensure a homogenous suspension for accurate dosing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl) or sterile water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the desired final concentration (e.g., for a 2.5 mg/kg dose in a 10 mL/kg volume, the concentration is 0.25 mg/mL).

-

Prepare Stock Solution: Dissolve the calculated amount of this compound powder in DMSO. A common starting point is a vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline. For example, to make 10 mL of vehicle, you would use 0.5 mL DMSO. Dissolve the total required this compound in this 0.5 mL of DMSO first. Sonication may be recommended to aid dissolution.

-

Add Co-solvents: To the DMSO-drug solution, add PEG300 (e.g., 3 mL) and mix thoroughly until the solution is clear.

-

Add Surfactant: Add Tween 80 (e.g., 0.5 mL) and mix again until the solution is homogenous.

-

Add Aqueous Component: Add the saline or sterile water (e.g., 6 mL) to reach the final volume. Mix thoroughly by vortexing. The final product will be a suspension.

-

Administration: Keep the solution well-mixed (e.g., by vortexing between administrations) to ensure consistent dosing for each animal. Prepare the working solution fresh on the day of the experiment.

Protocol 2: Evaluation of Antipsychotic-like Activity (Phencyclidine Model)

This protocol assesses this compound's ability to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a common model for screening antipsychotic potential.

Animal Model:

-

Species: Rat

-

Sex: Male

-

Weight: 200-250 g

Procedure:

-

Acclimation: Acclimate animals to the testing room and open-field arenas for at least 60 minutes prior to the experiment.

-

Drug Administration (Pre-treatment):

-

Vehicle Group: Administer the vehicle solution orally (p.o.).

-

This compound Group: Administer this compound (e.g., 2.5 mg/kg, p.o.) prepared as described in Protocol 1.

-

-

Pre-treatment Period: Return animals to their home cages for a pre-treatment period (e.g., 60 minutes).

-

Psychotomimetic Challenge:

-

Administer PCP (e.g., 5 mg/kg, intraperitoneally) to all animals.

-

-

Behavioral Assessment: Immediately after the PCP injection, place each animal into the center of an open-field arena equipped with automated photobeam tracking systems.

-

Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-90 minutes.

-

Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in PCP-induced hyperlocomotion suggests antipsychotic-like activity.

References

Application Notes and Protocols for Fananserin Binding Assay on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fananserin (also known as RP 62203) is a potent and selective antagonist of the serotonin 5-HT2A receptor and the dopamine D4 receptor.[1][2][3] It displays a significantly lower affinity for the dopamine D2 receptor, a characteristic that distinguishes it from many typical antipsychotic drugs and suggests a reduced risk of extrapyramidal side effects.[1][4] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. These assays, typically performed on cell membranes expressing the receptor of interest, allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki) of a competing ligand.

This document provides detailed protocols for performing competitive and saturation binding assays using cell membranes to characterize the binding of this compound to 5-HT2A and dopamine receptors.

Signaling Pathways